N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide: is a complex organic compound featuring a spirocyclic oxindole structure. This compound is part of a broader class of indole derivatives, which are known for their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the indole ring or the spirocyclic structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole ring .
Scientific Research Applications
N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound in the study of spirocyclic structures
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole core.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Spirooxindoles: Compounds with a spirocyclic oxindole structure, similar to the target compound.
N-Methylindole derivatives: Compounds with an N-methyl group attached to an indole ring.
Uniqueness: N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide is unique due to its specific combination of a spirocyclic oxindole structure and the presence of both N-methyl and prop-2-enamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-16(21)19(2)12-17(22)20-13-18(8-10-23-11-9-18)14-6-4-5-7-15(14)20/h3-7H,1,8-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODJTGLGYDNVEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CC2(CCOCC2)C3=CC=CC=C31)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.